molecular formula C21H17N3O3S B2888702 METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE CAS No. 852133-56-3

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE

Cat. No.: B2888702
CAS No.: 852133-56-3
M. Wt: 391.45
InChI Key: FPCDLRUQOJZZSD-UHFFFAOYSA-N
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Description

Methyl 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-amido}benzoate is a heterocyclic compound featuring a fused imidazothiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a benzoate ester linked via an amide group at position 2. The amide and ester functionalities may enhance solubility and reactivity, making it a candidate for further derivatization or biological screening.

Properties

IUPAC Name

methyl 2-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-18(19(25)22-16-11-7-6-10-15(16)20(26)27-2)28-21-23-17(12-24(13)21)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDLRUQOJZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE involves its interaction with molecular targets such as tyrosine kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Highlights the role of N,O-bidentate directing groups in metal-catalyzed reactions, suggesting the target compound’s amide could similarly direct C–H activation .
  • : Demonstrates the versatility of PPA in synthesizing fused heterocycles, supporting plausible routes for the target compound .
  • Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs. Experimental studies (e.g., NMR, X-ray crystallography) are required to confirm properties.

Biological Activity

Methyl 2-{3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-amido}benzoate is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the imidazo[2,1-b]thiazole core followed by the introduction of the benzoate moiety. The overall yield and purity of the synthesized compound are critical for its biological evaluation.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1. For instance:

  • IC50 Values : Compounds derived from imidazo[2,1-b]thiazole scaffolds exhibited IC50 values ranging from 5.11 to 10.8 µM across different PDAC models, indicating potent cytotoxic effects .
  • Mechanism of Action : The compound's mechanism is believed to involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation. Notably, it has been shown to significantly inhibit cell migration in scratch wound-healing assays .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Recent studies have indicated that derivatives of imidazo[2,1-b]thiazoles can inhibit carbonic anhydrase (CA) isoforms associated with tumor growth. The inhibition profile suggests that while some compounds exhibit high selectivity for tumor-associated isoforms (hCA IX), others do not significantly affect cytosolic isoforms .

Case Studies

Several research studies have documented the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical settings:

  • Study on Pancreatic Cancer :
    • A series of compounds were tested on PDAC cell lines with promising results showing reduced cell viability and migration rates .
    • The study highlighted that specific substitutions on the imidazo[2,1-b]thiazole structure could enhance biological activity.
  • Inhibition Studies :
    • Compounds were screened for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. Some derivatives showed potent inhibition with IC50 values suggesting potential for further development .

Table 1: Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of proliferation
9lPanc-110.8Inhibition of migration
9eCapan-1ActiveInduces apoptosis
Methyl CompoundVariousVariesEnzyme inhibition (CA/DHFR)

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